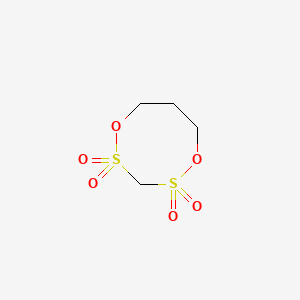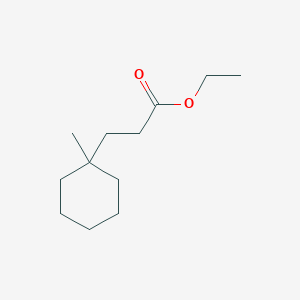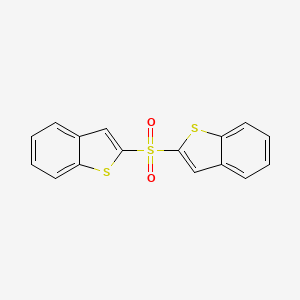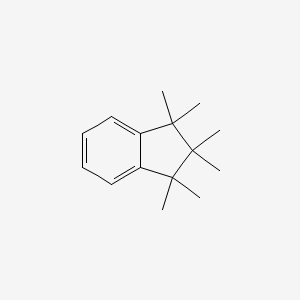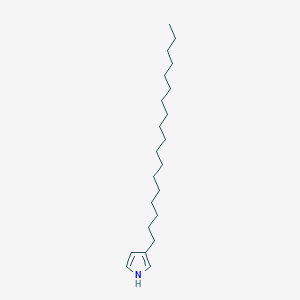
3-Octadecyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Octadecyl-1H-pyrrole is a chemical compound belonging to the class of pyrroles, which are five-membered aromatic heterocycles containing nitrogen. This compound is characterized by an octadecyl (C18H37) chain attached to the third position of the pyrrole ring. Pyrroles are known for their aromaticity and are found in various natural products and synthetic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octadecyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. For this compound, the starting materials would include an octadecyl-substituted 1,4-dicarbonyl compound and ammonia or an appropriate amine under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic methods that ensure high yield and purity. The use of metal catalysts, such as iron(III) chloride, can facilitate the reaction under milder conditions, making the process more efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Octadecyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction of the pyrrole ring can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Halogenated or nitrated pyrroles.
Wissenschaftliche Forschungsanwendungen
3-Octadecyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 3-Octadecyl-1H-pyrrole involves its interaction with various molecular targets. The pyrrole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting protein function. Additionally, the long octadecyl chain can interact with lipid membranes, altering membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Pyrrole: The parent compound with a simple five-membered ring containing nitrogen.
1-Octadecyl-1H-pyrrole: Similar to 3-Octadecyl-1H-pyrrole but with the octadecyl chain attached to the nitrogen atom.
Pyridine: A six-membered aromatic heterocycle containing nitrogen, similar in reactivity but with different electronic properties.
Uniqueness: this compound is unique due to the position of the octadecyl chain, which imparts distinct physical and chemical properties compared to other pyrrole derivatives. This structural feature can influence its reactivity, solubility, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
93362-22-2 |
|---|---|
Molekularformel |
C22H41N |
Molekulargewicht |
319.6 g/mol |
IUPAC-Name |
3-octadecyl-1H-pyrrole |
InChI |
InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23-21-22/h19-21,23H,2-18H2,1H3 |
InChI-Schlüssel |
GNRWJLDIWSTMMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=CNC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
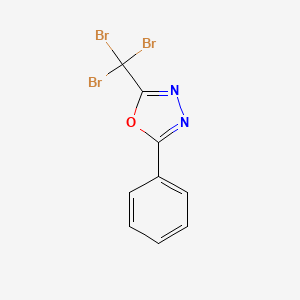
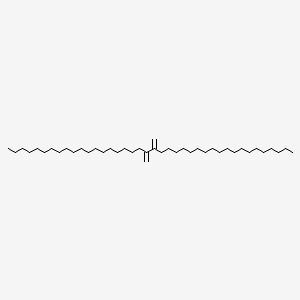
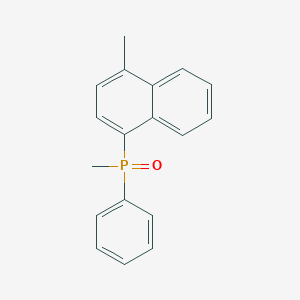

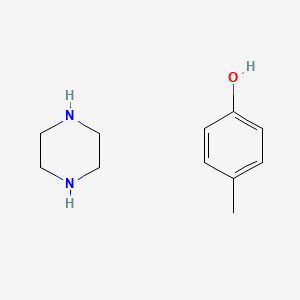

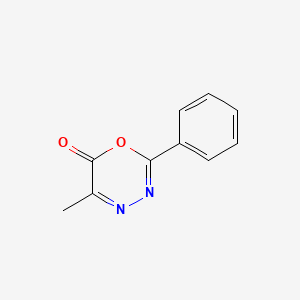
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
